molecular formula C8H14N2O B6196117 3,8-diazabicyclo[4.3.1]decan-4-one CAS No. 2694728-98-6

3,8-diazabicyclo[4.3.1]decan-4-one

Cat. No.: B6196117
CAS No.: 2694728-98-6
M. Wt: 154.21 g/mol
InChI Key: RLQFIDVQGORGOY-UHFFFAOYSA-N
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Description

3,8-Diazabicyclo[431]decan-4-one is a bicyclic compound with a unique structure that includes two nitrogen atoms and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-diazabicyclo[4.3.1]decan-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a diamine with a diketone in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography can also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3,8-Diazabicyclo[4.3.1]decan-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

3,8-Diazabicyclo[4.3.1]decan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,8-diazabicyclo[4.3.1]decan-4-one involves its interaction with specific molecular targets. The nitrogen atoms in the compound can form hydrogen bonds with enzymes or receptors, influencing their activity. The ketone group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8-Diazabicyclo[4.3.1]decan-4-one is unique due to its specific ring structure and the position of the nitrogen atoms. This configuration imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

2694728-98-6

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

3,8-diazabicyclo[4.3.1]decan-4-one

InChI

InChI=1S/C8H14N2O/c11-8-2-6-1-7(5-10-8)4-9-3-6/h6-7,9H,1-5H2,(H,10,11)

InChI Key

RLQFIDVQGORGOY-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(=O)NCC1CNC2

Purity

95

Origin of Product

United States

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